5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole

OXPHOS Inhibition Anticancer Respiratory Chain Complex I

OXPHOS inhibitor discovery programs face a critical sourcing bottleneck: generic triazole-oxadiazole analogs cannot substitute for this exact scaffold, as replacement of the 1,2,4-oxadiazole ring abrogates activity against respiratory chain complex I. • Derivatives achieve nanomolar cellular potency and 74.4% tumor growth inhibition in NSCLC xenografts, outperforming clinical-stage IACS-010759 in head-to-head comparison. • The 1-chloroethyl handle enables diversification into focused compound libraries for oncology, antifungal, and autoimmune disease programs. Standard pack sizes (50 mg-1 g) in stock; bulk custom synthesis available on request.

Molecular Formula C6H6ClN5O
Molecular Weight 199.6 g/mol
CAS No. 1038358-79-0
Cat. No. B1373519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
CAS1038358-79-0
Molecular FormulaC6H6ClN5O
Molecular Weight199.6 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C2=NC=NN2)Cl
InChIInChI=1S/C6H6ClN5O/c1-3(7)6-10-5(12-13-6)4-8-2-9-11-4/h2-3H,1H3,(H,8,9,11)
InChIKeyOXXDLZHCKFTFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Chloroethyl)-triazole-oxadiazole: Compound Profile


5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole (CAS 1038358-79-0) is a heterocyclic building block characterized by its fused 1,2,4-oxadiazole and 1,2,4-triazole rings, further functionalized with a reactive 1-chloroethyl group . This scaffold is a key intermediate in medicinal chemistry programs focused on developing novel antifungal [1] and anticancer agents, specifically OXPHOS inhibitors [2]. Its unique structure serves as a versatile synthon for generating diverse compound libraries targeting a broad spectrum of diseases, including fungal infections and multiple cancers [1][3].

1 Reactive 1-chloroethyl handle supports SN2 derivatization and library synthesis
2 1,2,4-oxadiazole-triazole core scaffold for OXPHOS inhibitor research programs
3 Triazole-oxadiazole pharmacophore foundation for antifungal agent SAR studies

Procurement Risk: Analog Substitution


Generic substitution of 5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole (CAS 1038358-79-0) with similar triazole-oxadiazole hybrids is not feasible due to the precise structural requirements for specific biological activity. The 1,2,4-oxadiazole ring, while known for low aromaticity and a tendency to rearrange [1], is essential for the desired pharmacological profile, as its replacement in related series has been shown to abrogate activity against key targets like respiratory chain complex I [2]. Furthermore, the specific 1-chloroethyl substituent is a critical functional handle; its replacement with a less reactive group (e.g., methyl) would preclude downstream functionalization necessary for generating active drug candidates in pipelines targeting diseases such as multiple sclerosis or cancer [3]. Therefore, sourcing the exact CAS 1038358-79-0 building block is mandatory for maintaining synthetic route integrity and achieving the specific biological outcomes documented for this compound class.

Oxadiazole isomer mismatch
1,2,4-oxadiazole ring is required for reported biological activity; 1,3,4-oxadiazole analogs may not engage complex I.
Reactive handle substitution risk
1-chloroethyl group is essential for downstream functionalization; methyl or chloromethyl analogs alter synthetic outcomes and diversity.
Scaffold integrity for target engagement
Published activity data are specific to this 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole core; similar CAS numbers lack the documented pharmacophore.

Quantitative Differentiation vs. Analogs


OXPHOS Inhibition: In Vivo Efficacy

The 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole scaffold, of which the target compound is a core building block, enables potent OXPHOS inhibition in cancer cells. In a head-to-head in vivo comparison within the same study, the lead derivative 28c, which is based on this exact scaffold, demonstrated significantly superior tumor growth inhibition (TGI) compared to the clinical-stage reference compound IACS-010759 in a PC9 non-small cell lung cancer xenograft model [1].

In Vivo TGI Comparison
Head-to-head
Derivative 28c: 74.4% TGI
IACS-010759: 44.16% TGI
Supports in vivo model-response context for this scaffold
PC9 NSCLC xenograft; oral 7.5 mg/kg
OXPHOS Inhibition Anticancer Respiratory Chain Complex I

Antiproliferative Potency in Lung & Pancreatic Cancer

The core 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole scaffold, from which the target compound is derived, yields compounds with exceptional antiproliferative potency. The lead derivative 28c exhibited single-digit nanomolar IC50 values against both PC9 non-small cell lung cancer and Bxpc-3 pancreatic cancer cell lines, significantly surpassing the potency typically observed for related 1,3,4-oxadiazole-based antitumor agents, which often show IC50 values in the micromolar range [1][2].

Antiproliferative IC50
Cross-study comparable
0.0123 µM (PC9), 0.0173 µM (Bxpc-3)
Reported nanomolar potency context vs. micromolar-range 1,3,4-oxadiazoles
Derivative 28c; cell proliferation assay
Antiproliferative Activity Lung Cancer Pancreatic Cancer

Synthetic Utility of the 1-Chloroethyl Handle

The 1-chloroethyl group in 5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole provides a unique and essential point of reactivity compared to the simpler methyl or unsubstituted analogs. While a chloromethyl analog (e.g., CAS 1250037-50-3) exists, the ethyl spacer offers distinct steric and electronic properties for nucleophilic substitution reactions, enabling access to a different region of chemical space not easily accessible with other analogs . This specific functional group is crucial for generating the wide array of derivatives required in modern medicinal chemistry campaigns [1].

Synthetic Utility
Method context
1-chloroethyl enables diverse SN2 chemistry
Distinct steric/electronic profile supports library diversification
Chloromethyl analog may limit accessible chemical space
Medicinal Chemistry Building Block Synthetic Utility

Key Applications of 5-(1-Chloroethyl)-triazole-oxadiazole


OXPHOS Inhibitor Lead Optimization in Oncology

This compound is a critical building block for synthesizing and optimizing novel OXPHOS inhibitors targeting respiratory chain complex I. As demonstrated by Cao et al. (2025), derivatives based on this exact core scaffold achieve nanomolar cellular potency and significant in vivo efficacy against non-small cell lung and pancreatic cancers, outperforming a clinical-stage reference compound (IACS-010759) in a head-to-head xenograft study [1]. Sourcing CAS 1038358-79-0 provides direct access to a validated and highly potent antitumor scaffold.

Novel Antifungal Agent Development

Triazole-oxadiazole hybrids, exemplified by the target compound, are established pharmacophores in the development of antifungal agents. Patents in this area specifically claim substituted [1,2,4]triazole compounds, including those with 1,2,4-oxadiazole linkers, for combating phytopathogenic fungi [2]. The 1-chloroethyl group on CAS 1038358-79-0 is a key intermediate for introducing diverse amine or thiol functionalities that are crucial for optimizing antifungal activity and spectrum of action.

Chemical Libraries for CNS & Autoimmune Diseases

The triazole-oxadiazole scaffold is also exploited in CNS drug discovery. Patents describe the use of triazole oxadiazole derivatives for treating autoimmune disorders like multiple sclerosis [3]. CAS 1038358-79-0, with its versatile 1-chloroethyl handle, is an ideal starting material for generating focused libraries of such compounds, enabling SAR studies to identify new leads for these challenging therapeutic areas.

Application
Selection Property
Validation Focus
OXPHOS inhibitor research
Scaffold with reported OXPHOS inhibition and in vivo model-response
In vivo xenograft endpoint context
Antifungal agent discovery
Triazole-oxadiazole pharmacophore for antifungal screening
Antifungal activity and spectrum-of-action assays
CNS and autoimmune disease libraries
Versatile 1-chloroethyl handle for focused library synthesis
SAR studies in autoimmune disease models

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